(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
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Description
(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is known for its unique structure and properties, which make it a promising candidate for drug development and other research applications.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile and its derivatives have been extensively studied for their pharmaceutical applications. One of the key applications includes the synthesis of novel polyfunctional quinazoline derivatives of pharmaceutical interest. These derivatives have been synthesized for their potential antimicrobial activities, with some showing high activity against Gram-positive and Gram-negative bacteria (Aly, 2003), (El-Shenawy, 2018).
Chemical Interaction and Synthesis
The compound and its related structures have been involved in annelation reactions with haloquinoline rings, leading to the formation of distinct quinazoline derivatives. These reactions and the resulting compounds have been of interest due to their intricate structures and potential chemical applications (Khilya et al., 2004).
COX-2 Inhibitory Activity
Research has also been conducted on the COX-2 inhibitory activity of 4-oxo-3,4-dihydroquinazolin-2-yl derivatives. Studies have shown that some of these derivatives have significant COX-2 inhibitory activity, suggesting potential applications in treating conditions related to COX-2 expression (Hayun et al., 2012).
Enantioselective Synthesis
The enantioselective synthesis of dihydroimidazoquinazolinones using these compounds has been explored. This synthesis involves intricate chemical reactions and is significant for producing compounds with specific chirality, which is crucial in pharmaceutical applications (Peng et al., 2017).
Rearrangement Reactions and Novel Compound Formation
(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been involved in novel rearrangement reactions, leading to the formation of unique compounds such as tetrahydroquinolinone and nicotinonitrile derivatives. These reactions and the resulting novel compounds are of interest for further chemical and pharmacological studies (Moustafa et al., 2011).
properties
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-prop-2-enoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h2-10,12H,1,11H2,(H,22,23,24)/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYRASUQACGWGS-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile |
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